molecular formula C24H21N5O6S B11551512 N-[2-(Benzylsulfanyl)-1-{N'-[(E)-phenylmethylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide

N-[2-(Benzylsulfanyl)-1-{N'-[(E)-phenylmethylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide

Cat. No.: B11551512
M. Wt: 507.5 g/mol
InChI Key: POLCYOMMVUHKLO-AFUMVMLFSA-N
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Description

N-[2-(Benzylsulfanyl)-1-{N’-[(E)-phenylmethylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide is a complex organic compound that features a combination of benzylsulfanyl, phenylmethylidene, hydrazinecarbonyl, and dinitrobenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Benzylsulfanyl)-1-{N’-[(E)-phenylmethylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide involves multiple steps:

    Formation of Benzylsulfanyl Intermediate: The initial step involves the reaction of benzyl chloride with sodium sulfide to form benzylsulfanyl.

    Hydrazinecarbonyl Formation: The benzylsulfanyl intermediate is then reacted with hydrazine hydrate to form the hydrazinecarbonyl derivative.

    Condensation with Phenylmethylidene: The hydrazinecarbonyl derivative undergoes condensation with benzaldehyde to form the phenylmethylidene hydrazone.

    Final Coupling: The phenylmethylidene hydrazone is then coupled with 3,5-dinitrobenzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydrazinecarbonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of substituted hydrazine derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Its unique functional groups make it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(Benzylsulfanyl)-1-{N’-[(E)-phenylmethylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, potentially inhibiting or activating their function. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Benzylsulfanyl-2,2,2-trichloro-ethyl)-benzamide
  • N-(2-Benzylsulfanyl-1-ethyl)-3,5-dinitrobenzamide

Uniqueness

N-[2-(Benzylsulfanyl)-1-{N’-[(E)-phenylmethylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide is unique due to the presence of both benzylsulfanyl and dinitrobenzamide groups, which provide a combination of reactivity and potential biological activity not commonly found in similar compounds.

Properties

Molecular Formula

C24H21N5O6S

Molecular Weight

507.5 g/mol

IUPAC Name

N-[1-[(2E)-2-benzylidenehydrazinyl]-3-benzylsulfanyl-1-oxopropan-2-yl]-3,5-dinitrobenzamide

InChI

InChI=1S/C24H21N5O6S/c30-23(19-11-20(28(32)33)13-21(12-19)29(34)35)26-22(16-36-15-18-9-5-2-6-10-18)24(31)27-25-14-17-7-3-1-4-8-17/h1-14,22H,15-16H2,(H,26,30)(H,27,31)/b25-14+

InChI Key

POLCYOMMVUHKLO-AFUMVMLFSA-N

Isomeric SMILES

C1=CC=C(C=C1)CSCC(C(=O)N/N=C/C2=CC=CC=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CSCC(C(=O)NN=CC2=CC=CC=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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